molecular formula C20H32N2O4S B11135528 N-cycloheptyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide

N-cycloheptyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide

Cat. No.: B11135528
M. Wt: 396.5 g/mol
InChI Key: LHJGBXZQEZLDPG-UHFFFAOYSA-N
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Description

N-cycloheptyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide is a complex organic compound with a unique structure that includes a cycloheptyl group, an ethoxy group, and a sulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Cycloheptyl Group: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethoxy Group: This step often involves etherification reactions using ethyl alcohol and suitable catalysts.

    Attachment of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides and bases are commonly employed.

    Formation of the Glycinamide Backbone: This involves amide bond formation through condensation reactions between amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-cycloheptyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: Similar structure but lacks the ethoxy group.

    N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-ethylglycinamide: Contains a fluorine atom instead of an ethoxy group.

Uniqueness

N-cycloheptyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H32N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

N-cycloheptyl-2-[(4-ethoxy-3-methylphenyl)sulfonyl-ethylamino]acetamide

InChI

InChI=1S/C20H32N2O4S/c1-4-22(15-20(23)21-17-10-8-6-7-9-11-17)27(24,25)18-12-13-19(26-5-2)16(3)14-18/h12-14,17H,4-11,15H2,1-3H3,(H,21,23)

InChI Key

LHJGBXZQEZLDPG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C

Origin of Product

United States

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